

Ethoxydiglycol vs. diethylene glycol monoethyl ether in cosmetic science

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Compound of Interest

Compound Name: *Diethylene glycol monoethyl ether*

Cat. No.: *B131167*

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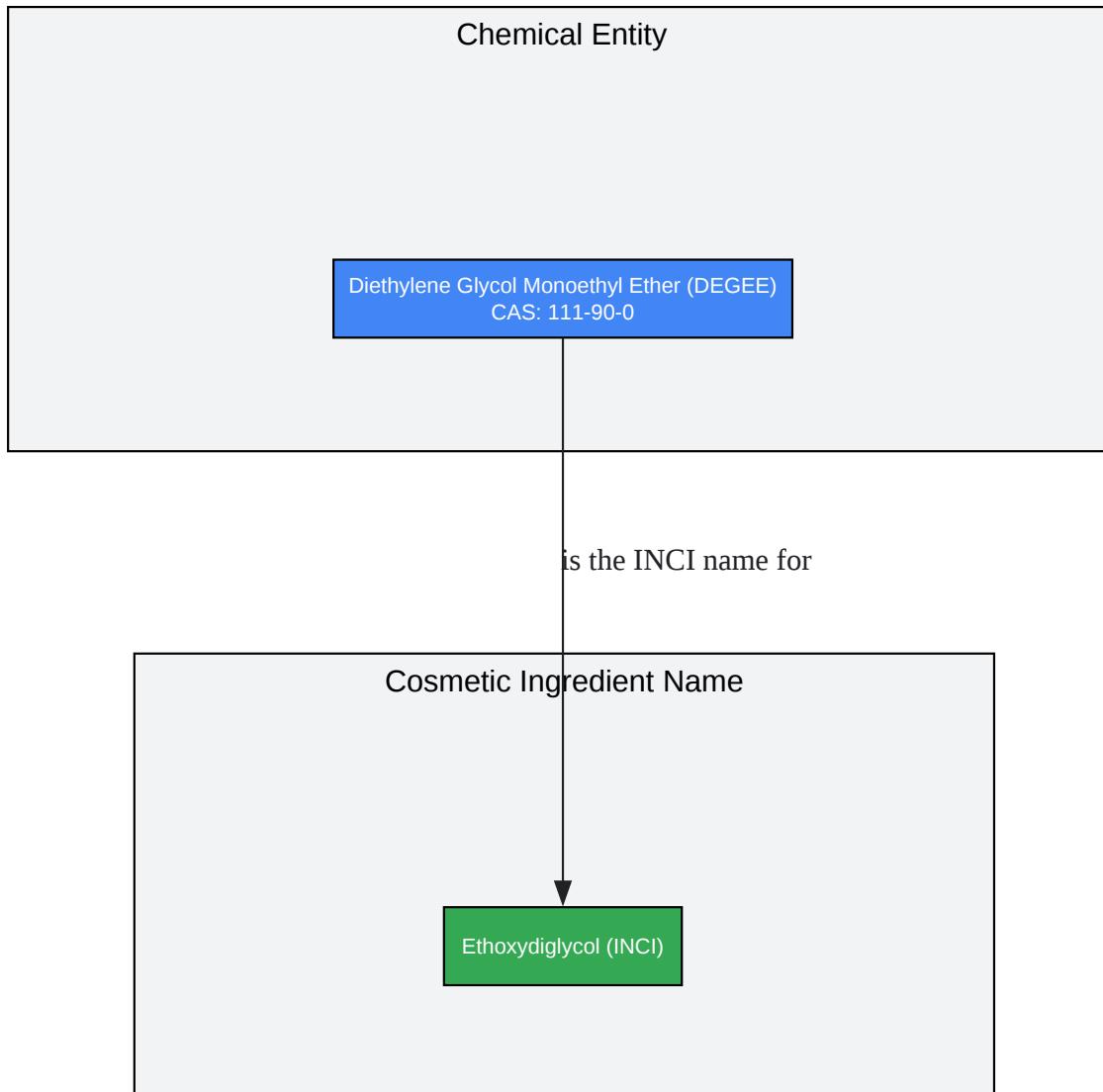
A Comparative Guide to Ethoxydiglycol in Cosmetic Science

An objective analysis of Ethoxydiglycol's performance against common glycols, supported by experimental data for researchers and formulation scientists.

In cosmetic science, the choice of a solvent system is critical to the performance, stability, and aesthetic appeal of the final product. Ethoxydiglycol has emerged as a high-performance solvent and carrier, prized for its ability to enhance the efficacy of active ingredients. This guide provides a detailed comparison of Ethoxydiglycol with other commonly used glycols, such as Propylene Glycol and Butylene Glycol, focusing on quantitative performance data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Nomenclature Clarification: Ethoxydiglycol vs. Diethylene Glycol Monoethyl Ether

It is crucial to first clarify that "Ethoxydiglycol" is the International Nomenclature of Cosmetic Ingredients (INCI) name for the chemical compound **Diethylene Glycol Monoethyl Ether** (DEGEE).^{[1][2][3]} They are the same substance (CAS No. 111-90-0).^{[4][5]} Therefore, this guide will use the INCI name Ethoxydiglycol and compare its properties and performance to other distinct glycols used in cosmetics.



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Caption: Relationship between chemical and INCI names.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a solvent dictate its behavior in a formulation. Ethoxydiglycol's molecular structure, featuring both ether and alcohol functionalities, gives it a unique solubility profile compared to simpler diols like Propylene Glycol and Butylene Glycol.

Property	Ethoxydiglycol	Propylene Glycol	1,3-Butylene Glycol
Chemical Name	2-(2-Ethoxyethoxy)ethanol	1,2-Propanediol	1,3-Butanediol
Molecular Weight	134.17 g/mol [4][5][6]	76.09 g/mol [7][8][9]	90.12 g/mol [1]
Boiling Point	194-202°C[4][6][10]	188.2°C[8][11]	207.5°C[12][13]
Viscosity (@20-25°C)	~3.85 mPa·s[4][10]	~56.0 mPa·s[9]	~104 mPa·s (as 96 cSt)
LogP (Octanol/Water)	-0.54 (Predicted)	-1.34[11]	-0.74[1]

Table 1: Comparison of key physicochemical properties of common cosmetic solvents.

Performance in Cosmetic Formulations

The practical utility of a solvent is measured by its performance in solubilizing active ingredients and enhancing their delivery through the skin barrier.

Superior Solvency

Ethoxydiglycol is recognized for its exceptional ability to dissolve a wide range of active ingredients, both hydrophilic and lipophilic.[2][6] This is particularly advantageous for notoriously difficult-to-solubilize actives like L-Ascorbic Acid (Vitamin C).

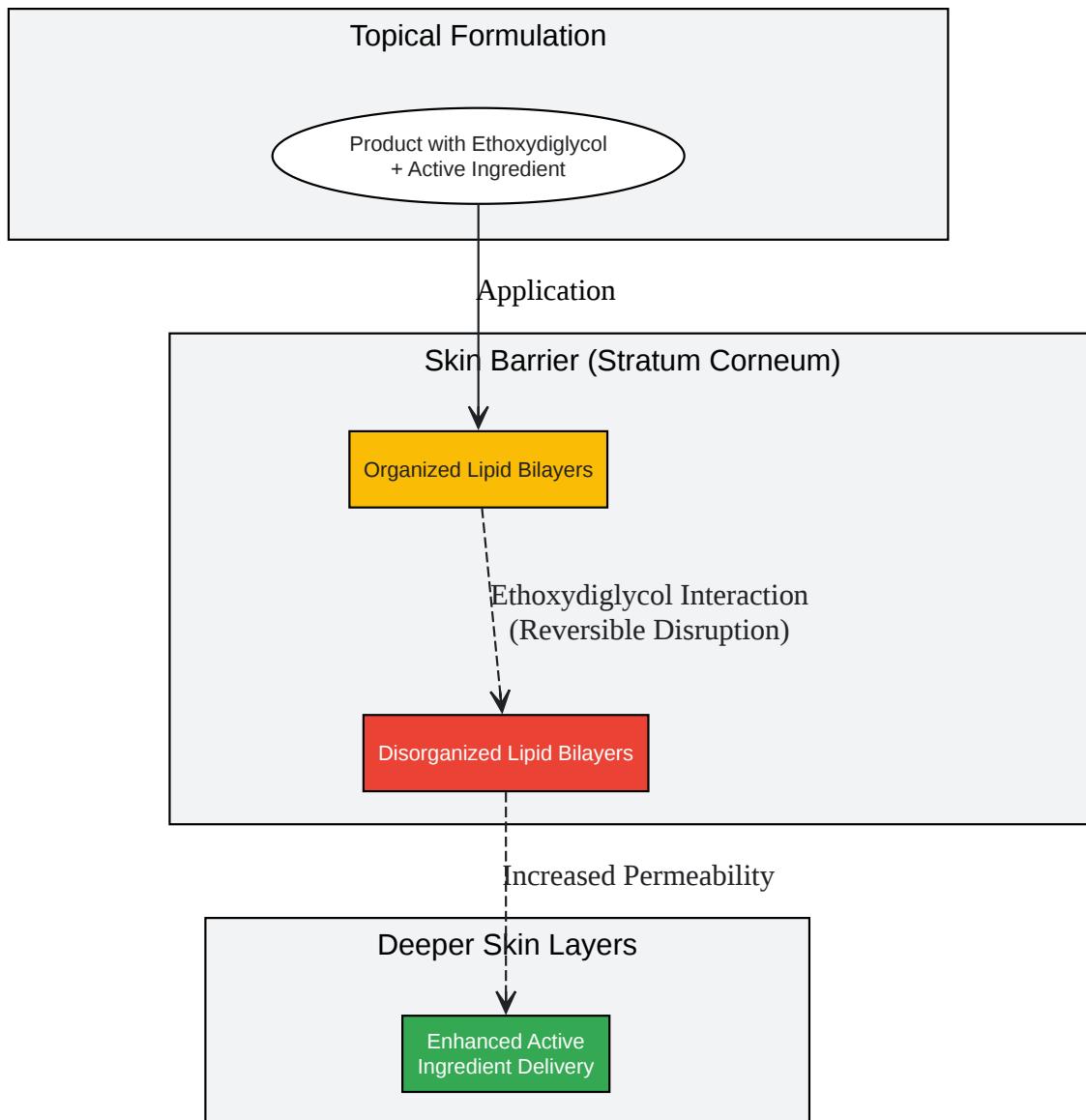
Active Ingredient	Ethoxydiglycol	Propylene Glycol	Water
L-Ascorbic Acid	Used in formulations to achieve up to 15% solubility in a co-solvent system.[14] [15]	~50 mg/mL (5 g/100g)[15][16]	~330 mg/mL (33 g/100g)[15][16]
Salicylic Acid	High	~3-6%[17]	~0.2%[17]

Table 2: Comparative solubility of common cosmetic actives. While water is a prime solvent for L-Ascorbic Acid, its presence accelerates degradation. Ethoxydiglycol offers a stabilizing, non-aqueous environment while maintaining high active concentration.

A recent experiment highlighted that a formulation containing 20% Ethoxydiglycol and 10% Propylene Glycol failed to fully dissolve 20% Ascorbic Acid, whereas a simpler system of 10% Ethoxydiglycol in 70% water achieved a crystal-clear solution, demonstrating its utility in aqueous systems to boost solubility.[18]

Skin Penetration Enhancement

A key function of Ethoxydiglycol is to act as a penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum.[2][6] It is thought to work by reversibly modifying the lipid structure of this barrier, thereby increasing the diffusion of actives into the deeper layers of the skin.



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Caption: Mechanism of skin penetration enhancement.

Experimental data from in vitro permeation studies quantify this effect. The steady-state flux (J_{ss}) represents the rate at which a substance permeates the skin per unit area. While direct

comparative studies are limited, data on structurally similar compounds show significant permeation.

Solvent / Enhancer	Active	Skin Model	Steady-State Flux (J _{ss}) (µg/cm ² /h)
Propylene Glycol Ethers (PGEE)*	PGEE	Human Skin	447.5 – 1075.2[19]
Propylene Glycol	Various Drugs	Pig Skin	Enhances permeation, especially for hydrophilic compounds[17]
Butylene Glycol	N/A	N/A	Generally considered less effective as a penetration enhancer than Ethoxydiglycol[2]

*Table 3: Comparative skin permeation data. Propylene Glycol Monoethyl Ether (PGEE) is structurally similar to Ethoxydiglycol and serves as a proxy for its high permeation capabilities.

Experimental Protocols

To ensure data is reproducible and reliable, standardized experimental protocols are essential.

Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the percutaneous absorption of topical products.

Objective: To quantify the rate and extent of an active ingredient's permeation through a skin membrane from a given formulation.

Apparatus:

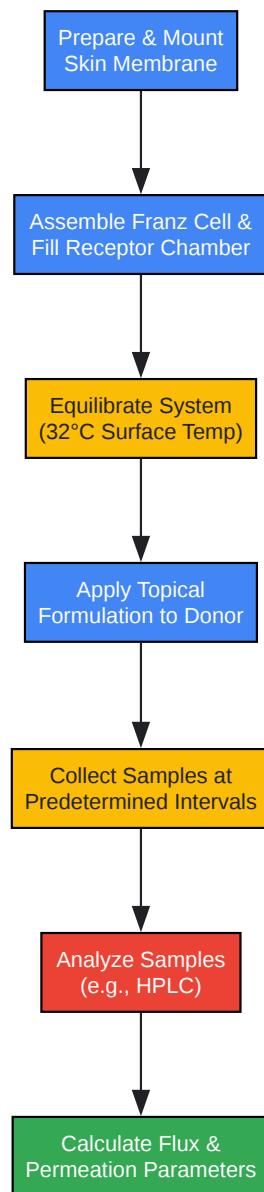
- Vertical Franz Diffusion Cells

- Circulating water bath maintained at 37°C (to achieve a skin surface temperature of ~32°C)
- Magnetic stirrers
- Excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane
- Receptor fluid (e.g., phosphate-buffered saline, PBS, often with a solubilizer to maintain sink conditions)
- Analytical instrument (e.g., HPLC) for quantification

Methodology:

- Membrane Preparation: Thaw and cut excised skin to a size sufficient to cover the Franz cell orifice. Mount the skin on the receptor chamber with the stratum corneum facing the donor chamber.
- Cell Assembly: Clamp the donor chamber onto the receptor chamber, ensuring a leak-proof seal.
- Receptor Fluid: Fill the receptor chamber with pre-warmed, degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
- Equilibration: Allow the assembled cells to equilibrate in the water bath for at least 30 minutes.
- Dosing: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
- Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.
- Analysis: Analyze the collected samples for the concentration of the active ingredient using a validated HPLC method.
- Data Calculation: Calculate the cumulative amount of the active permeated per unit area at each time point. Plot this value against time. The steady-state flux (J_{ss}) is determined from

the slope of the linear portion of the curve.



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Caption: Experimental workflow for an *in vitro* skin permeation study.

Protocol 2: Viscosity Measurement of Cosmetic Solvents

Objective: To determine the dynamic viscosity of a cosmetic solvent or formulation, which influences texture, spreadability, and stability.

Apparatus:

- Rotational Viscometer or Rheometer (e.g., Brookfield type)
- Appropriate spindle for the expected viscosity range
- Temperature-controlled sample holder or water bath

Methodology:

- Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the sample's expected viscosity.
- Sample Preparation: Place a sufficient volume of the sample liquid into a beaker or sample holder, ensuring there are no air bubbles.
- Temperature Control: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
- Measurement: Immerse the spindle into the liquid to the marked level. Start the motor at the selected speed.
- Data Recording: Allow the reading to stabilize before recording the torque value. Most modern instruments will directly output the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
- Reporting: Report the viscosity value along with the spindle used, rotational speed, and temperature, as these parameters are critical for non-Newtonian fluids.

Safety and Regulatory Profile

Ethoxydiglycol is considered safe for use in cosmetics by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel.[\[2\]](#)[\[20\]](#) However, the European Scientific Committee on

Consumer Safety (SCCS) has established concentration limits due to its penetration-enhancing effects. These restrictions include a maximum concentration of 10% in rinse-off products, 2.6% in other leave-on products, and specific limits for hair dyes.

Conclusion

Ethoxydiglycol stands out as a highly effective and versatile solvent in cosmetic science. Its superior solubilizing power for challenging active ingredients and its proven ability to enhance skin penetration offer significant advantages over traditional glycols like Propylene and Butylene Glycol. While its lower viscosity contributes to lighter, more elegant formulations, its primary value lies in its capacity to boost the overall efficacy of a cosmetic product. For researchers and formulators, understanding the quantitative differences in solvency and permeability, as determined by robust experimental protocols, is key to leveraging Ethoxydiglycol's full potential in developing next-generation cosmetic and dermatological products.

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